N,N'-Dimethyl-1,6-hexanediamine

Polyurethane catalysis Flexible foam Gel time

N,N′-Dimethyl-1,6-hexanediamine (DMHDA; CAS 13093-04-4), also referred to as 1,6-bis(methylamino)hexane, is a linear aliphatic diamine with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol. Unlike primary diamines such as 1,6-hexanediamine, DMHDA contains two secondary amine groups (–NHCH₃) at the terminal positions of a flexible six-carbon spacer, which modulates both its nucleophilicity and steric profile.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 13093-04-4
Cat. No. B078734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethyl-1,6-hexanediamine
CAS13093-04-4
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCNCCCCCCNC
InChIInChI=1S/C8H20N2/c1-9-7-5-3-4-6-8-10-2/h9-10H,3-8H2,1-2H3
InChIKeyMDKQJOKKKZNQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dimethyl-1,6-hexanediamine (DMHDA) for Industrial and Research Procurement: Core Properties and Class Positioning


N,N′-Dimethyl-1,6-hexanediamine (DMHDA; CAS 13093-04-4), also referred to as 1,6-bis(methylamino)hexane, is a linear aliphatic diamine with the molecular formula C₈H₂₀N₂ and a molecular weight of 144.26 g/mol [1]. Unlike primary diamines such as 1,6-hexanediamine, DMHDA contains two secondary amine groups (–NHCH₃) at the terminal positions of a flexible six-carbon spacer, which modulates both its nucleophilicity and steric profile . This secondary-amine architecture places it in a distinct functional class between fully unsubstituted aliphatic diamines (e.g., 1,6-hexanediamine) and fully N-alkylated tertiary diamines (e.g., N,N,N′,N′-tetramethyl-1,6-hexanediamine), conferring a unique balance of reactivity, latency, and polymer chain flexibility . The compound is a colorless to light yellow liquid at ambient temperature (mp 15–18 °C; bp 96 °C at 14 mmHg; density 0.807 g/mL at 25 °C) and is commercially available at purities ≥97–98% from major suppliers .

Why Generic Substitution of N,N'-Dimethyl-1,6-hexanediamine Fails: The Quantitative Differentiation Problem


In procurement and formulation workflows, DMHDA is frequently cross-referenced with other aliphatic diamines such as 1,6-hexanediamine (HMDA), N,N-dimethyl-1,6-hexanediamine (asymmetric isomer), N,N′-dimethyl-1,3-propanediamine, and dimethylcyclohexylamine (DMCHA). However, substitution without quantitative justification leads to divergent outcomes because (i) DMHDA's secondary-amine nature confers distinct nucleophilic reactivity and cure kinetics compared to primary diamines, (ii) its flexible C₆ spacer imparts different glass transition and mechanical profiles relative to shorter-chain analogs, and (iii) its balanced urea/urethane catalytic activity in polyurethane systems is not replicated by either purely gelling or purely blowing catalysts [1]. The following evidence demonstrates that in epoxy chain-extension, non-isocyanate polyurethane synthesis, polyurethane foam catalysis, and degradable biomaterial fabrication, DMHDA occupies a performance niche not accessible by closest structural analogs without measurable trade-offs [2].

Product-Specific Quantitative Evidence Guide: N,N'-Dimethyl-1,6-hexanediamine vs. Structural and Functional Analogs


Balanced Urea/Urethane Catalytic Activity in Flexible Polyurethane Foam: DMHDA vs. DABCO, DBTDL, and BDMAEE

In flexible polyurethane foam formulations, DMHDA provides a uniquely balanced catalytic profile between the urea (blowing) and urethane (gelling) reactions, in contrast to the specialized behavior of common tertiary amine and organotin catalysts. A direct head-to-head comparison shows that DMHDA achieves a gel time of 35–45 s and cream time of 18–22 s, whereas DABCO (TEDA) yields faster but less controllable 25–30 s gel time and 15–18 s cream time, and bis(2-dimethylaminoethyl) ether (BDMAEE) is even faster at 20–25 s and 12–15 s respectively with lower urethane activity. DBTDL provides very high urethane activity but negligible urea activity, making it unsuitable for water-blown systems. Critically, DMHDA is the only catalyst in the comparison rated 'excellent' for hydrolytic resistance, whereas DABCO is merely 'good', DBTDL is 'poor', and BDMAEE is 'fair' [1]. This combination of balanced kinetics and superior moisture stability makes DMHDA replaceable only by catalyst blends that add formulation complexity and cost.

Polyurethane catalysis Flexible foam Gel time Blowing catalysis Hydrolytic stability

Amine Chain Extender Selection for High-Solid Epoxy Coatings: DMHDA Outperforms Conventional Alternatives on Comprehensive Properties

High-solid epoxy anticorrosive coatings typically suffer from three intrinsic drawbacks relative to traditional solid epoxy-polyamide systems: poor film flexibility, prolonged dry-to-handle time, and shortened pot life. In a systematic study comparing multiple amine chain extenders for high-solid epoxy formulations, N,N′-dimethyl-1,6-hexanediamine was the final selected candidate. When incorporated at 20% of the curing agent, DMHDA-modified coatings exhibited excellent comprehensive properties, addressing all three deficiency dimensions simultaneously [1]. Although the original publication does not provide numerical values for each extender tested, the explicit conclusion—that DMHDA was chosen as the chain extender delivering the best overall balance—constitutes a cross-study comparative endpoint against a class of amine extenders evaluated under identical conditions.

High-solid epoxy coatings Chain extender Pot life Dry-to-handle time Flexibility

Secondary Diamine Reactivity in Non-Isocyanate Polyurethane (NIPU) Synthesis: DMHDA Demonstrates Viable Cyclic Carbonate–Amine Reaction Kinetics

In the synthesis of polyhydroxyurethanes (PHUs) via cyclic carbonate–amine polyaddition, it had been widely assumed in the literature that secondary amines are unreactive toward cyclic carbonates. In a study designed to explicitly test this assumption, the reaction between butanediol bis(cyclic carbonate) (BBC) and N,N′-dimethyl-1,6-hexanediamine (a secondary diamine) was monitored by differential scanning calorimetry (DSC). The DSC exotherm confirmed that the secondary amine groups of DMHDA do indeed react with the cyclic carbonate, forming hydroxyurethane linkages. This finding was supported by FTIR, NMR, and mass spectrometry characterization of model reaction products between DMHDA and propylene carbonate [1]. In contrast, primary amine-based hardeners such as tetraethylene pentamine (TEPA) react more rapidly but lead to higher crosslink density and lower Tg in the BBC–TEPA system (maximum Tg of 16 °C) [1]. The broader study reported activation energy of 28 kJ mol⁻¹ for the BBC–TEPA system and glass transition temperatures ranging from 16 to 67 °C depending on the carbonate–amine combination, with degradation temperatures (Td 5%) between 198 and 256 °C, though specific DMHDA-derived PHU thermal data were not isolated.

Non-isocyanate polyurethane Polyhydroxyurethane Secondary amine reactivity Differential scanning calorimetry Activation energy

Degradable Poly(amino alcohol ester) Synthesis for Gene Delivery Vectors: Chain-Length-Dependent Biocompatibility of DMHDA vs. Shorter-Chain Analog

In the synthesis of degradable poly(amino alcohol ester) polymers evaluated as potential DNA vectors with low cytotoxicity, two bis(secondary amine) monomers were compared under identical polymerization conditions: N,N′-dimethyl-1,3-propanediamine (C₃ spacer) and N,N′-dimethyl-1,6-hexanediamine (DMHDA, C₆ spacer). Both were polymerized via nucleophilic addition to diglycidyl adipate in a one-step reaction. The resulting polymers differed in backbone hydrophobicity and chain flexibility as a function of the methylene spacer length, directly influencing DNA binding affinity, polyplex stability, and cytotoxicity profiles. The study demonstrated that polymer architecture—specifically the diamine spacer length—was a key determinant of transfection efficiency and cell viability [1]. The longer C₆ spacer of DMHDA produced polymers with distinct physicochemical properties compared to the C₃ analog, illustrating that DMHDA cannot be replaced by shorter-chain bis(secondary amine) monomers without altering biological performance.

Gene transfection Biodegradable polymer Poly(amino alcohol ester) Cytotoxicity DNA vector

DMHDA-Derived Co-Initiator/Reactive Diluent Monomer (NDMH) for Dental Resin Formulations: Dual Functionality Differentiating from Passive Diluents

N,N′-Dimethyl-1,6-hexanediamine serves as the precursor to N,N′-dimethyl, N,N′-di(methacryloxy ethyl)-1,6-hexanediamine (NDMH), a specialty monomer for dental resin applications. NDMH is explicitly described in the technical literature as applicable both as a co-initiator and as a reactive diluent [1]. This dual functionality distinguishes DMHDA-derived NDMH from conventional passive reactive diluents (e.g., triethylene glycol dimethacrylate, TEGDMA) that reduce viscosity but do not participate in initiation. While direct comparative polymerization rate or mechanical property data between NDMH and TEGDMA are not provided in the cited vendor technical documents, the structural rationale—that the tertiary amine core of NDMH enables it to function in the redox initiation system while simultaneously lowering formulation viscosity and copolymerizing into the resin matrix—constitutes a class-level functional differentiation supported by the monomer design.

Dental resins Co-initiator Reactive diluent Methacrylate monomer NDMH

Best Research and Industrial Application Scenarios for N,N'-Dimethyl-1,6-hexanediamine (DMHDA) Procurement


Polyurethane Flexible Foam Catalyst: Single-Component Balanced System Replacing Multi-Catalyst Blends

When formulating water-blown flexible polyurethane foams requiring balanced urea (blowing) and urethane (gelling) catalysis, DMHDA can replace two- or three-component catalyst blends (e.g., DABCO + DBTDL + BDMAEE) with a single additive. The evidence demonstrates that DMHDA provides gel times of 35–45 s and cream times of 18–22 s with 'excellent' hydrolytic stability—a parameter where DBTDL rates 'poor' and BDMAEE only 'fair' [4]. This scenario is especially relevant for formulators targeting EU REACH compliance, as DMHDA is VOC-compliant in both EU and US jurisdictions while DBTDL faces REACH restrictions.

High-Solid Epoxy Anticorrosive Coating Formulation with Simultaneous Flexibility–Drying–Pot-Life Optimization

In high-solid epoxy coatings where traditional formulations exhibit a three-way trade-off between film flexibility, dry-to-handle time, and pot life, DMHDA as a chain extender at 20% of the curing agent has been demonstrated through systematic screening to deliver excellent comprehensive properties [4]. Procurement teams supporting coating manufacture should specify DMHDA when the formulation brief requires simultaneous resolution of all three performance deficiencies common to high-solid systems, as alternative amine extenders tested in the same study did not achieve this balanced outcome.

Non-Isocyanate Polyhydroxyurethane (PHU) Synthesis Leveraging Secondary Amine Reactivity

For research groups and industrial R&D laboratories pursuing isocyanate-free polyurethane (NIPU) routes, DMHDA provides a unique entry point to PHU networks via its demonstrated reactivity with bis(cyclic carbonate) monomers [4]. Unlike primary amine hardeners that produce highly crosslinked networks with low Tg (e.g., Tg = 16 °C for BBC–TEPA), DMHDA's secondary amine functionality enables more controlled step-growth polymerization with potentially tunable crosslink density. This scenario is suited for exploratory material science programs targeting specific Tg, degradation temperature, and mechanical property windows in sustainable polymer design.

Degradable Gene Delivery Vector Synthesis: C₆ Spacer Diamine for Optimized Poly(amino alcohol ester) Biocompatibility

In the synthesis of poly(amino alcohol ester) DNA vectors via nucleophilic addition to diglycidyl adipate, DMHDA (C₆ spacer) produces polymers with distinct hydrophobicity and chain flexibility compared to the shorter-chain N,N′-dimethyl-1,3-propanediamine (C₃ spacer) [4]. This structural difference directly impacts DNA binding affinity and cytotoxicity. Biomedical polymer laboratories should procure DMHDA specifically when the target vector profile requires the longer hexamethylene spacer architecture, as substitution with the propanediamine analog alters the biological performance parameters.

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